molecular formula C10H13ClO3 B14570539 Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate CAS No. 61394-29-4

Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate

Cat. No.: B14570539
CAS No.: 61394-29-4
M. Wt: 216.66 g/mol
InChI Key: OVOXRCGTLKEREL-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate is an organic compound with a molecular formula of C10H13ClO3. This compound is a derivative of cyclohexene and is characterized by the presence of a chloro group and an oxo group attached to a butanoate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohex-2-en-1-ol with 2-chloro-3-oxobutanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of cyclohexene followed by the introduction of the chloro and oxo groups. This process may utilize various oxidizing agents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A similar compound with a ketone group instead of the ester moiety.

    2-Chloro-3-oxobutanoic acid: Lacks the cyclohexene ring but shares the chloro and oxo groups.

    Cyclohex-2-en-1-yl acetate: Similar structure but with an acetate group instead of the chloro and oxo groups.

Uniqueness

Cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate is unique due to its combination of a cyclohexene ring with both chloro and oxo groups attached to a butanoate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

61394-29-4

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

cyclohex-2-en-1-yl 2-chloro-3-oxobutanoate

InChI

InChI=1S/C10H13ClO3/c1-7(12)9(11)10(13)14-8-5-3-2-4-6-8/h3,5,8-9H,2,4,6H2,1H3

InChI Key

OVOXRCGTLKEREL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC1CCCC=C1)Cl

Origin of Product

United States

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